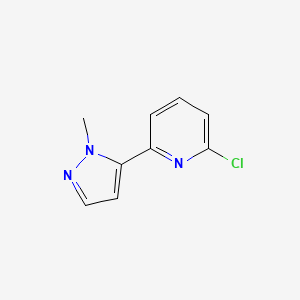
2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine: is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. The presence of these two rings makes it a versatile compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound is characterized by its unique structure, which includes a chlorine atom at the second position of the pyridine ring and a methyl-substituted pyrazole ring at the sixth position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with 2-chloropyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products may include pyridine N-oxides or pyrazole derivatives with additional oxygen-containing groups.
Reduction: Products may include reduced forms of the pyrazole or pyridine rings.
科学研究应用
Chemistry: 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design and synthesize new drugs with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Researchers investigate its interactions with biological targets to develop new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological systems makes it effective in controlling pests and weeds.
作用机制
The mechanism of action of 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine atom and the pyrazole ring allows for specific binding interactions with biological targets, leading to the desired therapeutic effects.
相似化合物的比较
2-Chloro-6-(1H-pyrazol-5-yl)pyridine: Similar structure but lacks the methyl group on the pyrazole ring.
2-Chloro-6-(3-methyl-1H-pyrazol-5-yl)pyridine: Similar structure but with the methyl group at a different position on the pyrazole ring.
2-Chloro-6-(1-methyl-1H-imidazol-5-yl)pyridine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: 2-Chloro-6-(1-methyl-1h-pyrazol-5-yl)pyridine is unique due to the specific positioning of the chlorine atom and the methyl-substituted pyrazole ring. This unique structure allows for specific interactions with biological targets, making it valuable in drug design and development. The presence of both the pyridine and pyrazole rings also provides versatility in chemical reactions and applications.
属性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
2-chloro-6-(2-methylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c1-13-8(5-6-11-13)7-3-2-4-9(10)12-7/h2-6H,1H3 |
InChI 键 |
APJYFBMBRTYQNQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)C2=NC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


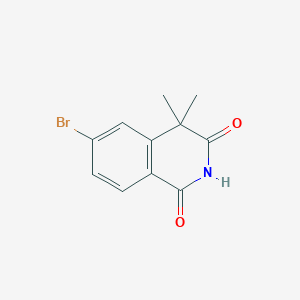
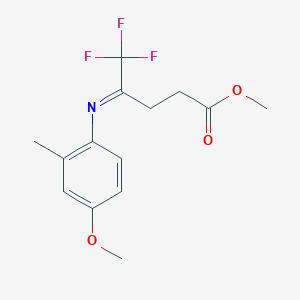

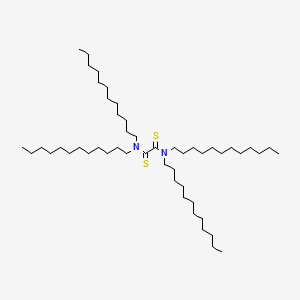


![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
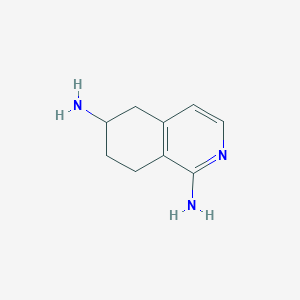

![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)
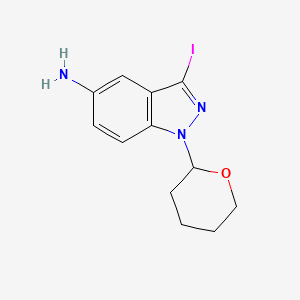
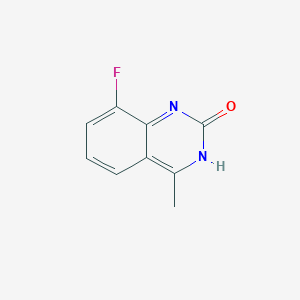
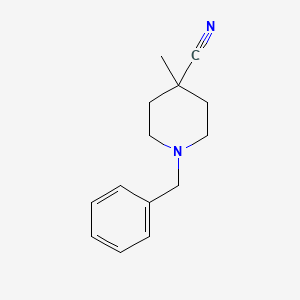
![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
